![molecular formula C19H21N5O2 B2711109 ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 393845-35-7](/img/structure/B2711109.png)

ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

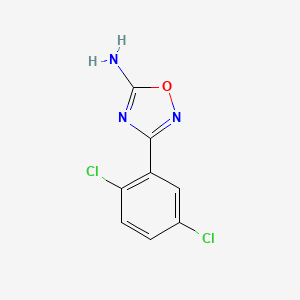

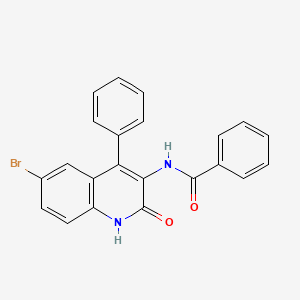

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have shown significant biological importance . These compounds have been evaluated for in vitro cytotoxic activity against various cancer cell lines, and some have shown promising results .

Molecular Structure Analysis

While the specific molecular structure analysis for this compound is not available in the retrieved papers, it is known that the structure of pyrazolo[3,4-d]pyrimidines is an isostere of purines . This structure is known to exhibit promising pharmacological properties .Physical And Chemical Properties Analysis

The boiling point of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is predicted to be 517.7±50.0 °C . Other physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications

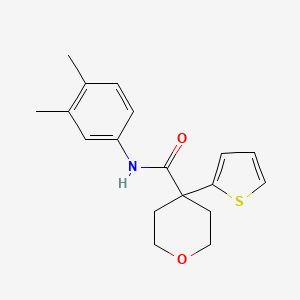

- Researchers have investigated the potential of this compound as an antitubercular agent. By combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation, novel analogues were designed with promising activity against tuberculosis .

- The carboxamide derivatives derived from 5-aminopyrazoles have been evaluated against fungal strains. These compounds were found to inhibit succinate dehydrogenase, suggesting their potential as antifungal agents .

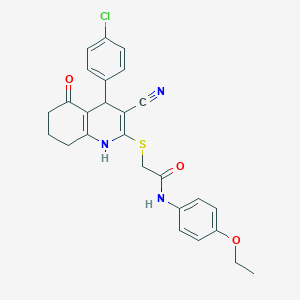

- Novel pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, have demonstrated good inhibitory effects against cancer cells. Their IC50 values compare favorably to the well-known anticancer drug sorafenib .

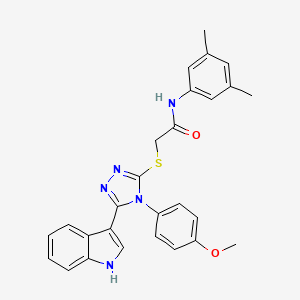

- Researchers have explored various synthetic methods to obtain 1H-pyrazolo[3,4-b]pyridine derivatives. These methods include assembling the pyrazolopyridine system from preformed pyrazole or pyridine precursors. Advantages and drawbacks of these approaches have been systematically considered .

- Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can exist in two tautomeric forms: 1H and 2H isomers. These isomers exhibit distinct properties and reactivity patterns .

Antitubercular Activity

Antifungal Properties

Anticancer Potential

Synthetic Strategies

Tautomeric Forms

Future Directions

Pyrazolo[3,4-d]pyrimidines, including ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate, have shown promising results in in vitro cytotoxic activity studies . These compounds can be considered as new candidates for further optimization as anticancer agents . Future research may focus on improving the selectivity, pharmacokinetic profiles, and in vivo efficacy of these compounds .

Mechanism of Action

Target of Action

Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a novel compound that has been identified as a potential inhibitor of CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can potentially disrupt the normal cell cycle and prevent the proliferation of cancer cells .

Mode of Action

The interaction of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate with its target, CDK2, results in significant changes in the cell cycle. The compound binds to the active site of CDK2, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Result of Action

The molecular and cellular effects of the action of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate are primarily related to its ability to inhibit CDK2 and disrupt the cell cycle . This can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

properties

IUPAC Name |

ethyl 1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-2-26-19(25)14-8-10-23(11-9-14)17-16-12-22-24(18(16)21-13-20-17)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYGZEGGLONHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)

![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2711048.png)